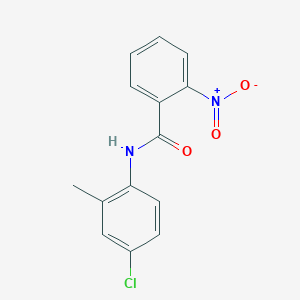

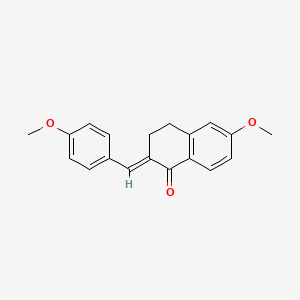

![molecular formula C17H15N5O4 B5517317 5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)

5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves co-crystallization or complex formation with isophthalic acid derivatives and various organic or inorganic reagents. For instance, the co-crystallization of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with isophthalic acids has led to the formation of supramolecular solids exhibiting polymorphism and distinct hydrogen-bonding assemblies (Du et al., 2009). These methodologies can be adapted for synthesizing the compound , highlighting the importance of the substituent effect on structural diversity.

Molecular Structure Analysis

The molecular structure of related complexes demonstrates a variety of coordination frameworks and hydrogen bonding interactions, underscoring the structural diversity attainable through the strategic choice of substituents and reaction conditions (Du et al., 2008). These insights are valuable for understanding the molecular structure of 5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid.

Chemical Reactions and Properties

Chemical reactions involving isophthalic acid derivatives often lead to the formation of novel compounds with potential antibacterial and antitubercular activities. The synthesis of novel 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives demonstrates the chemical versatility and the potential for generating bioactive compounds (Joshi et al., 2008).

Aplicaciones Científicas De Investigación

Thermally Stable and Optically Active Materials

Synthesis and Properties of Thermally Stable Materials : A study by Mallakpour and Kolahdoozan (2007) explored the synthesis and properties of novel wholly aromatic polyesters containing a chiral pendent group. This research aimed at preparing materials with good thermal stability and excellent solubility, which are crucial for advanced applications in materials science. The study demonstrates the potential of using such compounds in the development of new polymers with unique properties (Mallakpour & Kolahdoozan, 2007).

Luminescence Sensing and Metal Ion Detection

Highly Selective Luminescence Sensing for Fe3+ Detection : Liu et al. (2020) detailed the synthesis of Cd-MOFs (Metal-Organic Frameworks) using 5-substituted isophthalic acid and their application in highly selective luminescence sensing for Fe3+ detection. This study highlights the compound's utility in creating functional materials for environmental monitoring and analytical chemistry applications (Liu et al., 2020).

Catalytic Applications

Catalytic Applications in Peroxidative Oxidation of Alcohols and Henry Reaction : Karmakar et al. (2016) investigated metal–organic frameworks with Pyridyl-Based Isophthalic Acid for their catalytic applications. These frameworks acted as efficient catalysts in solvent-free microwave-assisted peroxidative oxidation of alcohols and also effectively catalyzed the Henry reaction. The study showcases the potential of such compounds in catalysis, especially in organic synthesis and green chemistry processes (Karmakar et al., 2016).

Antibacterial and Surface Activity

Antibacterial and Surface Activity of Triazole Derivatives : Research by El-Sayed (2006) on the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, showcases the potential antimicrobial applications of compounds derived from isophthalic acid. These findings are crucial for the development of new antimicrobial agents and surface-active compounds, which can have applications in medicine, pharmaceuticals, and material sciences (El-Sayed, 2006).

Mecanismo De Acción

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, 3,5-Dimethyl-4H-1,2,4-triazole may cause irritation and damage to the eyes, skin, respiratory system, and digestive system. It should be used and stored under appropriate conditions, and contact with skin and eyes should be avoided .

Propiedades

IUPAC Name |

5-[2,5-dimethyl-3-[(E)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-10-3-14(7-20-21-8-18-19-9-21)11(2)22(10)15-5-12(16(23)24)4-13(6-15)17(25)26/h3-9H,1-2H3,(H,23,24)(H,25,26)/b20-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVXSBBYFCETJK-IFRROFPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

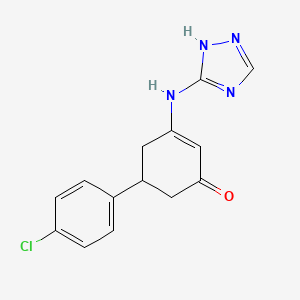

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)

![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)